

Technical Guide: 2-(Difluoromethoxy)ethan-1-amine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(Difluoromethoxy)ethan-1-amine

CAS No.: 1599344-15-6

Cat. No.: B1470386

[Get Quote](#)

A Strategic Fluorinated Building Block for Medicinal Chemistry

Part 1: Executive Summary

2-(Difluoromethoxy)ethan-1-amine (CAS: 1599344-15-6) represents a high-value fluorinated building block in modern drug discovery. Unlike the fully fluorinated trifluoromethoxy (

) group, the difluoromethoxy (

) moiety functions as a lipophilic hydrogen bond donor. This unique physicochemical duality allows medicinal chemists to modulate lipophilicity (

) and metabolic stability without completely sacrificing the hydrogen-bonding interactions critical for target binding.

This guide details the chemical identity, synthetic accessibility, and medicinal chemistry rationale for deploying this scaffold in lead optimization.

Part 2: Chemical Identity & Physicochemical Profile[1]

Property	Data
Compound Name	2-(Difluoromethoxy)ethan-1-amine
CAS Number (Free Base)	1599344-15-6
CAS Number (HCl Salt)	1980026-17-2
Molecular Formula	
Molecular Weight	111.09 g/mol (Free Base) / 147.55 g/mol (HCl)
SMILES	
Appearance	Colorless liquid (Free base) or White solid (HCl)
Predicted pKa (Amine)	~8.6 (Lower than ethanolamine due to effect of)

The "Fluorine Effect" Comparison

The strategic value of the

group is best understood in comparison to its analogs.

Functional Group	H-Bond Donor?	H-Bond Acceptor?	Lipophilicity ()	Metabolic Stability
Methoxy ()	No	Strong	Low	Low (O-demethylation)
Trifluoromethoxy ()	No	Weak	High (+1.04)	High
Difluoromethoxy ()	Yes (Weak)	Weak	Moderate (+0.30)	High

Note: The acidity of the

bond in

allows it to act as a weak hydrogen bond donor, a property absent in

Part 3: Synthetic Methodologies

Synthesis of **2-(Difluoromethoxy)ethan-1-amine** requires careful orchestration to prevent N-alkylation. The most robust route involves N-protection followed by O-difluoromethylation using a difluorocarbene source.

Method A: The Difluorocarbene Insertion Route (Standard)

This protocol utilizes sodium chlorodifluoroacetate as a difluorocarbene precursor.

- Protection: React ethanolamine with $\text{C}_6\text{H}_5\text{COCl}$ to form N-Boc-ethanolamine.
- Difluoromethylation: Treat the protected alcohol with sodium chlorodifluoroacetate ($\text{NaCF}_2\text{CO}_2\text{Na}$) in DMF/Water. The reagent decarboxylates at elevated temperatures to generate difluorocarbene (CF_2), which inserts into the O-H bond.
- Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane) yields the target amine hydrochloride.

Method B: Photoredox Catalysis (Advanced)

Recent advances utilize visible-light photoredox catalysis to generate difluorocarbene radicals under milder conditions, avoiding high temperatures that may degrade sensitive substrates.

Visualizing the Synthesis Pathway



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthetic route for CAS 1980026-17-2 via difluorocarbene insertion.

Part 4: Medicinal Chemistry Applications[2][3]

1. Bioisosterism & Metabolic Blocking

The

group is an excellent bioisostere for the hydroxyl (

) or methoxy (

) group.

- vs.

: Improves membrane permeability by masking the polar donor while retaining some H-bond donor capability.

- vs.

: Blocks metabolic O-dealkylation (a common clearance pathway) due to the strength of the C-F bond and steric shielding.

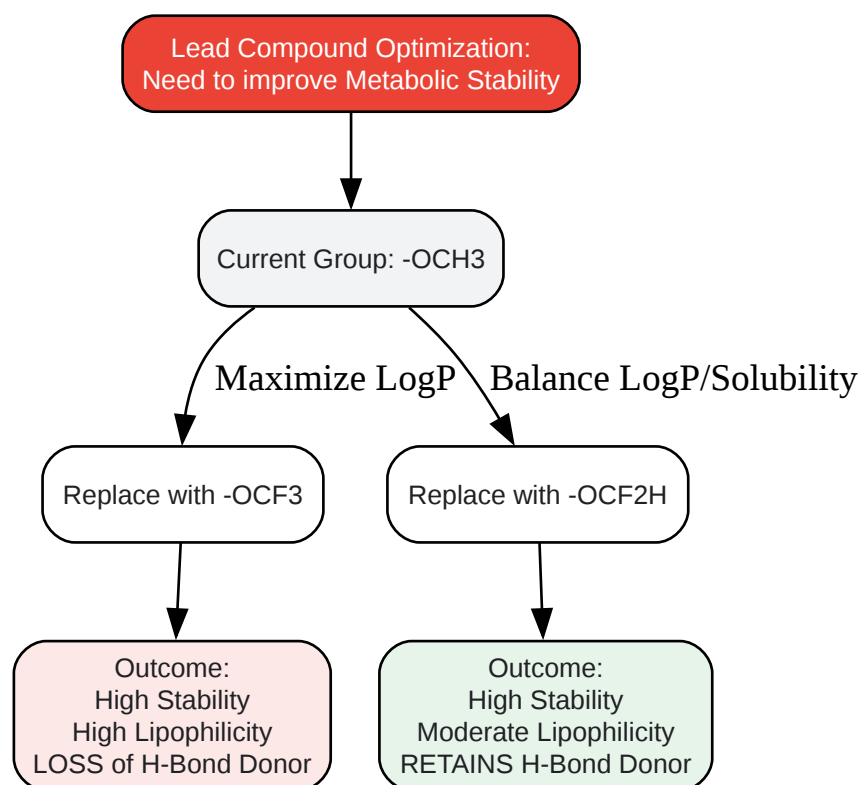
2. The "Lipophilic Hydrogen Bond Donor"

Unlike

, which is purely lipophilic, the proton in

is sufficiently acidic (due to the electron-withdrawing fluorines) to interact with backbone carbonyls or solvent waters. This allows the molecule to maintain solubility while increasing lipophilicity to cross the blood-brain barrier (BBB).

Logic Diagram: SAR Decision Tree



[Click to download full resolution via product page](#)

Figure 2: SAR decision logic for selecting Difluoromethoxy over Trifluoromethoxy.

Part 5: Experimental Protocol (Self-Validating)

Protocol: Synthesis of **2-(Difluoromethoxy)ethan-1-amine HCl**

1. Reagents:

- N-Boc-ethanolamine (1.0 equiv)
- Sodium chlorodifluoroacetate (2.5 equiv)
- DMF (Solvent, 0.5 M concentration)
- Water (Co-solvent, 10% v/v)

2. Procedure:

- Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-ethanolamine in DMF/Water.
- Addition: Add sodium chlorodifluoroacetate in one portion.
- Reaction: Heat the mixture to 95°C under inert atmosphere (). Critical Step: The reaction relies on the thermal decomposition of the salt to release . Vigorous bubbling () will be observed.
- Monitoring: Monitor by TLC or LCMS. The product spot will be less polar than the starting material.
- Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic layer over .
- Deprotection: Redissolve the crude oil in DCM. Add 4M HCl in dioxane (5 equiv). Stir at RT for 2 hours. Precipitate forms.
- Isolation: Filter the white solid. Wash with diethyl ether.

3. Validation Criteria:

- ¹H NMR (D₂O): Look for the characteristic triplet () at corresponding to the proton.
- ¹⁹F NMR: A doublet () at .

Part 6: Safety & Handling

- Corrosivity: As a primary amine, the free base is corrosive and can cause skin burns (H314). Handle in a fume hood.
- Fluorine Safety: While the C-F bond is stable, combustion can release HF. Do not expose to extreme heat sources outside of controlled reaction vessels.
- Storage: The HCl salt is hygroscopic. Store in a desiccator at 2-8°C.

Part 7: References

- ThoreauChem. Product Detail: **2-(difluoromethoxy)ethan-1-amine** (CAS 1599344-15-6).[1]
[2] Retrieved from
- Biosynth. **2-(Difluoromethoxy)ethan-1-amine** hydrochloride Data Sheet. Retrieved from
- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from [3]
- Ngai, M.Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Chemical Society Reviews. Retrieved from
- BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [2-\(difluoromethoxy\)ethan-1-amine-1599344-15-6 - ThoreauChem \[thoreauchem.com\]](#)
- 2. [2-\(Difluoromethoxy\)Ethan-1-Amine \(1 x 50 mg\) | Reagentia \[reagentia.eu\]](#)
- 3. [pubs.acs.org \[pubs.acs.org\]](#)

- To cite this document: BenchChem. [Technical Guide: 2-(Difluoromethoxy)ethan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1470386/docs#technical-guide-2-difluoromethoxy-ethan-1-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)